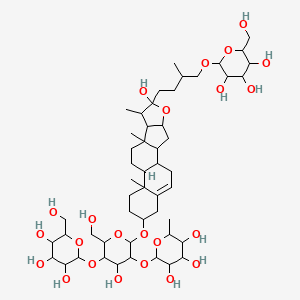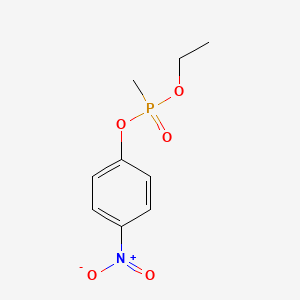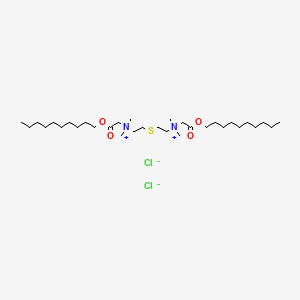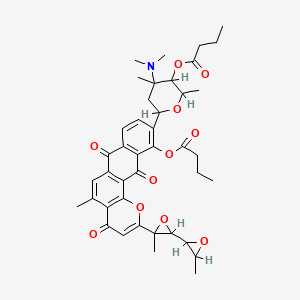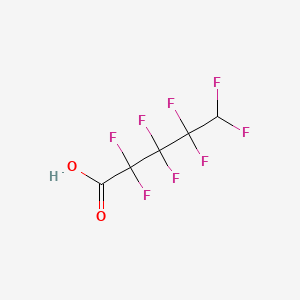
Octafluoropentanoic acid
Descripción general
Descripción
Synthesis Analysis
Although specific studies on the synthesis of octafluoropentanoic acid are not directly available, research on related fluorinated compounds offers insights into potential synthetic pathways. For example, the decomposition of nonafluoropentanoic acid by heteropolyacid photocatalyst H3PW12O40 in aqueous solution represents a related process that could offer clues to the synthesis of this compound. This reaction proceeds in water at room temperature under UV-Vis irradiation in the presence of oxygen, producing F− and CO2 without environmentally undesirable species such as CF4 and CF3H (Hori, Hayakawa, Koike, Einaga, & Ibusuki, 2004).
Molecular Structure Analysis
Molecular structure plays a crucial role in determining the chemical behavior and properties of this compound. Studies on related fluorinated compounds, such as octafluorothianthren and octafluorodibenzothiophen, have revealed that these compounds can undergo nucleophilic substitution, indicating a unique electronic structure due to the presence of fluorine atoms. The structure of these molecules, determined through NMR and X-ray crystallography, provides a basis for understanding the molecular geometry of this compound and its derivatives (Chambers, Cunningham, & Spring, 1968).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its perfluorinated nature, which imparts high stability and resistance to typical organic reactions. The study of related compounds, such as the reaction of octafluoro-2,3-epoxybutane with 2-aminothiophenol, provides insights into the types of chemical reactions this compound might undergo, including the formation of novel fluorine-containing heterocyclic compounds (Saloutina et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as solubility, boiling point, and melting point, are significantly influenced by the strong electronegativity of fluorine atoms. These properties are crucial for understanding its behavior in different environments and for applications in materials science. While specific studies on this compound are not available, research on similar fluorinated compounds can provide valuable information. For example, the synthesis of ultra-high molecular weight polyolefins in octafluorobutane medium suggests that fluorinated media can influence the polymerization processes and the physical properties of the resulting polymers (Rasputin et al., 2021).
Chemical Properties Analysis
This compound exhibits unique chemical properties, including high chemical stability and resistance to hydrolysis and oxidation. These properties make it an interesting subject for environmental and chemical research. For instance, the study on the decomposition of nonafluoropentanoic acid highlights the stability of fluorinated compounds and their potential environmental impact. The ability to undergo specific chemical reactions without releasing environmentally harmful byproducts is a key aspect of its chemical behavior (Hori, Hayakawa, Koike, Einaga, & Ibusuki, 2004).
Aplicaciones Científicas De Investigación
Cellular Function Research
Research on fluoralkanes, including octafluoropentanoic acid, has been conducted to understand their effects on cellular functions. For instance, a study investigated the impact of this compound on isolated frog muscles, revealing that it induced a small depression in contraction amplitude and a 10% loss in wet weight, similar to the osmotic effect of pentanoic acid or sucrose. This research is significant in understanding how such substances interact with cellular membranes and their potential effects on muscle contractility and cellular properties (Kössler, 1978).
Extraction Studies
This compound has been studied in the context of extraction processes. For example, an equilibrium study involving the reactive extraction of 4-oxopentanoic acid [levulinic acid] employed N,N-dioctyloctan-1-amine and various diluents, including this compound. This research is crucial for understanding the effectiveness of different diluents in extraction processes and the optimization of such procedures (Kumar et al., 2015).
Cytotoxicity Testing
In a study comparing in vitro cytotoxicity tests, compounds like this compound were analyzed for their potential toxic impurities in perfluorocarbon liquids used in vitreoretinal surgery. This research is vital for ensuring patient safety by identifying potentially harmful compounds in medical applications (Gatto et al., 2022).
Material Science and Engineering
This compound has applications in material science, as demonstrated in a study where it was used to develop silk fabric grafting modifiers. This type of research contributes significantly to the textile industry, offering insights into new materials and their potential uses (Guoqiang, 2012).
Fuel and Energy Research
There's research exploring the use of this compound in the context of fuel and energy. A study investigated engine performance and octane requirements in a dual fuel spark ignition engine using ethanol/gasoline surrogates as fuel, where this compound could be relevant in understanding the interactions and performance of different fuel compositions (Qian et al., 2019).
Chemical Synthesis and Reactions
In chemical synthesis, this compound has been used in various reactions and syntheses. For instance, it's been employed in the synthesis of hydroquinone derivatives from a marine fungus, demonstrating its utility in creating unique chemical structures for potential pharmaceutical applications (Abdel-Lateff et al., 2002).
Environmental and Health Safety
Environmental studies involving this compound are crucial for understanding its impact on ecosystems and human health. Research on the pollution characteristics and sources of per- and poly-fluoroalkyl substances in water and precipitation highlights the need for careful monitoring and regulation of such chemicals to safeguard the environment and public health (Wang et al., 2022).
Safety and Hazards
Octafluoropentanoic acid is corrosive . In case of skin or eye contact, it is advised to immediately flush with plenty of water . If inhaled, the victim should be moved to fresh air and artificial respiration should be applied if necessary .
Relevant Papers One relevant paper is “Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts” which discusses the synthesis of a novel derivatizing agent .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFKXVSMDOKOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC3F6COOH, C5H2F8O2 | |
| Record name | Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191038 | |
| Record name | 5H-Octafluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
376-72-7 | |
| Record name | ω-Hydroperfluorovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octafluoropentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Octafluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5-octafluorovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-morpholinyl)-N-[11-[2-(4-morpholinyl)-1-oxoethyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]propanamide](/img/structure/B1214753.png)

![N-[2-(1-cyclohexenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B1214755.png)


